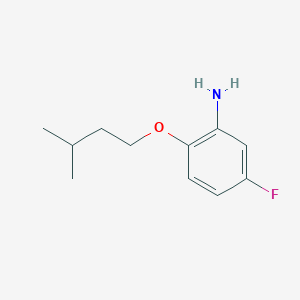

5-Fluoro-2-(isopentyloxy)aniline

Description

Significance of Fluorinated Aniline (B41778) Derivatives in Chemical Research

Aniline and its derivatives are fundamental precursors in industrial chemistry, essential for manufacturing products ranging from dyes to polymers and pharmaceuticals. researchgate.net The introduction of fluorine atoms into the aniline scaffold dramatically alters the molecule's properties, making fluorinated anilines a subject of intense research. Fluorine's high electronegativity can significantly modify the pKa of the amino group, which in turn influences the bioavailability of drug candidates containing this moiety. nih.gov

Overview of Isopentyloxy Moiety in Organic Synthesis and Bioactive Molecules

The isopentyloxy group, also known as the 3-methylbutoxy group, is an ether substituent derived from isopentyl alcohol. Its structural features, particularly its branched alkyl chain, impart distinct properties to a molecule. The isopentyl group's branched nature can introduce significant steric hindrance, which can be strategically used to influence the regioselectivity and stereoselectivity of chemical reactions. fiveable.me This steric bulk can direct incoming reagents to less hindered positions or stabilize specific conformations of the molecule.

The isopentyloxy moiety also increases the lipophilicity of a compound, which can affect its solubility, volatility, and ability to cross biological membranes. This is a crucial factor in the design of bioactive molecules. Isopentyl groups are prevalent in nature, forming the backbone of a diverse class of natural products known as terpenes. fiveable.me In these molecules, the branched structure contributes to conformational stability and is critical for their interaction with biological targets. fiveable.me In synthetic chemistry, ether groups like isopentyloxy are often employed as protecting groups for alcohols, as they are stable under a variety of reaction conditions but can be cleaved when necessary. youtube.comyoutube.com

Scope and Research Objectives for 5-Fluoro-2-(isopentyloxy)aniline

The specific structure of this compound, which combines a fluorine atom and an isopentyloxy group on an aniline ring, presents a unique set of chemical properties that warrant investigation. The primary research objectives for this compound focus on its synthesis, characterization, and potential applications as a versatile chemical intermediate.

Key research goals include:

Development of Efficient Synthetic Routes: A primary objective is to establish a scalable and high-yielding synthesis for this compound. This may involve strategies such as the etherification of a fluorinated aminophenol or the reduction of a corresponding nitroaromatic precursor, a common method for preparing anilines. chemicalbook.com

Investigation of Physicochemical Properties: Detailed characterization of the compound's properties is essential. This includes determining its solubility in various solvents, its melting or boiling point, and its spectroscopic characteristics (NMR, IR, MS). Understanding these properties is crucial for its application in subsequent synthetic steps.

Exploration as a Synthetic Building Block: A major goal is to explore the utility of this compound as a precursor for more complex molecules. The amino group can be readily transformed into a wide range of other functional groups or used in coupling reactions to build larger molecular frameworks. Research would investigate its reactivity in reactions such as diazotization, acylation, and metal-catalyzed cross-coupling.

Study of Combined Steric and Electronic Effects: A fundamental research objective is to understand how the interplay between the electron-withdrawing fluorine atom and the bulky, lipophilic isopentyloxy group influences the reactivity and selectivity of the aniline ring. For instance, these substituents will direct electrophilic aromatic substitution to specific positions and modulate the nucleophilicity of the amino group.

By pursuing these objectives, researchers can unlock the potential of this compound as a valuable tool in the synthesis of novel compounds for medicinal chemistry, materials science, and other areas of chemical research.

Data for this compound

Below are tables detailing the known properties of this compound and a list of related compounds for comparative reference.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₆FNO |

| Molecular Weight | 197.25 g/mol |

| IUPAC Name | 5-fluoro-2-(3-methylbutoxy)aniline |

| CAS Number | 1226156-72-4 |

Data inferred from supplier information and computational sources.

Table 2: Related Fluorinated Aniline Derivatives

| Compound Name | Molecular Formula | CAS Number | Key Feature |

| 5-Fluoro-2-(neopentyloxy)aniline | C₁₁H₁₆FNO | 1226156-74-6 | Features a neopentyl ether group. bldpharm.com |

| 2-Fluoro-5-isopropylaniline | C₉H₁₂FN | 116874-67-0 | Contains an isopropyl group instead of an ether. nih.gov |

| 5-Fluoro-2-iodoaniline | C₆H₅FIN | 255724-71-1 | Halogenated at the 2-position, useful for cross-coupling. fishersci.ca |

| 2-Bromo-5-fluoroaniline | C₆H₅BrFN | 1003-99-2 | Brominated analogue for synthesis. sigmaaldrich.com |

| 2-Fluoro-5-(trifluoromethyl)aniline | C₇H₅F₄N | 535-52-4 | Contains a trifluoromethyl group, enhancing lipophilicity. chemicalbook.com |

| 5-Fluoro-2-(isopropylsulfonyl)aniline | C₉H₁₂FNO₂S | 1048919-39-6 | Features a sulfonyl group instead of an ether. bldpharm.com |

Properties

IUPAC Name |

5-fluoro-2-(3-methylbutoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c1-8(2)5-6-14-11-4-3-9(12)7-10(11)13/h3-4,7-8H,5-6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLRSACOKGOKTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 5 Fluoro 2 Isopentyloxy Aniline

Reactions Involving the Aromatic Amine Functionality

The primary amine group attached to the aromatic ring is a cornerstone of the molecule's reactivity, participating in a variety of classical and modern organic reactions.

Electrophilic Aromatic Substitution on the Aniline (B41778) Ring

The -NH2 group is a powerful activating group, directing incoming electrophiles to the ortho and para positions relative to itself. In the case of 5-Fluoro-2-(isopentyloxy)aniline, the positions ortho and para to the amine are C4 and C6. The isopentyloxy group at C2 and the fluorine atom at C5 also influence the regioselectivity of these reactions. The bulky isopentyloxy group may sterically hinder substitution at the C3 position. The fluorine atom, being an ortho, para-director but deactivating, will also influence the substitution pattern.

Common electrophilic aromatic substitution reactions for anilines include halogenation, nitration, and sulfonation. For instance, direct bromination of aniline typically leads to the formation of 2,4,6-tribromoaniline. Due to the activating nature of the amine and the isopentyloxy group, similar polysubstitution could be anticipated with this compound under forcing conditions. To achieve monosubstitution, the reactivity of the amine is often moderated by converting it to an amide.

| Reaction | Typical Reagents | Expected Major Product(s) |

| Bromination | Br2 in a non-polar solvent | 4-Bromo-5-fluoro-2-(isopentyloxy)aniline and/or 6-Bromo-5-fluoro-2-(isopentyloxy)aniline |

| Nitration | HNO3/H2SO4 (often with protection of the amine) | 4-Nitro-5-fluoro-2-(isopentyloxy)aniline and/or 6-Nitro-5-fluoro-2-(isopentyloxy)aniline |

| Sulfonation | Fuming H2SO4 | 4-Amino-2-fluoro-5-(isopentyloxy)benzenesulfonic acid |

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom of the aniline group makes it nucleophilic, allowing for the introduction of alkyl and acyl groups.

N-Alkylation involves the reaction of the aniline with alkyl halides or other alkylating agents. This process can lead to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts with excess alkylating agent. The reaction typically proceeds via an SN2 mechanism.

N-Acylation is the reaction of the aniline with acylating agents such as acid chlorides or anhydrides. This reaction is often performed in the presence of a base to neutralize the acid byproduct. The resulting amide is a valuable intermediate in organic synthesis, as the acetyl group can serve as a protecting group for the amine and is less activating towards the aromatic ring than the free amine.

| Reaction Type | Example Reagent | Product Class |

| N-Alkylation | Methyl iodide | N-Methyl-5-fluoro-2-(isopentyloxy)aniline |

| N-Acylation | Acetyl chloride | N-(5-Fluoro-2-(isopentyloxy)phenyl)acetamide |

Diazotization and Coupling Reactions

The primary aromatic amine functionality of this compound allows for its conversion into a diazonium salt. This reaction, known as diazotization, is typically carried out by treating the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C).

The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, including:

Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using copper(I) salts.

Schiemann Reaction: Replacement of the diazonium group with fluorine using fluoroboric acid (HBF4).

Gattermann Reaction: Replacement of the diazonium group with a halide using copper powder.

Reduction: Replacement of the diazonium group with hydrogen, effectively removing the amine functionality.

Azo Coupling: Reaction with an activated aromatic compound (e.g., a phenol (B47542) or another aniline) to form an azo compound, which are often colored and used as dyes.

Transformations of the Isopentyloxy Ether Linkage

The isopentyloxy group, while generally stable, can be targeted for specific chemical modifications.

Selective Ether Cleavage Reactions

The ether linkage in this compound can be cleaved under specific conditions. The most common method for cleaving aryl alkyl ethers is treatment with strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the alkyl group. In this case, cleavage would yield 5-fluoro-2-aminophenol and an isopentyl halide.

Given the presence of the acid-sensitive amine group, careful selection of reaction conditions would be necessary to avoid unwanted side reactions.

| Reagent | Expected Products |

| Hydroiodic acid (HI) | 5-Fluoro-2-aminophenol and Isopentyl iodide |

| Boron tribromide (BBr3) | 5-Fluoro-2-aminophenol and Isopentyl bromide |

Functionalization of the Isopentyl Chain

While the isopentyl chain is generally unreactive due to its saturated aliphatic nature, functionalization can be achieved under more forcing conditions, typically involving free-radical reactions. For example, radical halogenation could introduce a halogen atom onto the isopentyl chain, which could then be further elaborated. However, such reactions often lack selectivity and may lead to a mixture of products.

A more controlled approach to functionalizing the isopentyl chain would likely involve starting with a functionalized isopentyl group prior to its introduction to the aromatic ring.

Reactivity of the Fluorine Atom and Fluorinated Aromatic Ring

The fluorine atom and the fluorinated aromatic ring are central to the molecule's synthetic utility. The high electronegativity of fluorine significantly polarizes the C-F bond and influences the acidity of adjacent C-H bonds, while also serving as a potential leaving group under specific conditions.

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides. In this two-step addition-elimination mechanism, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com The subsequent departure of the leaving group restores the ring's aromaticity. chemistrysteps.com

For SNAr to proceed readily, the aromatic ring typically requires activation by potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.com These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate. In the case of this compound, the aniline and isopentyloxy groups are both electron-donating, which enriches the aromatic ring with electron density and destabilizes the negatively charged intermediate required for classical SNAr. Consequently, direct nucleophilic substitution of the fluorine atom on this molecule is challenging under standard thermal conditions.

However, modern synthetic methods have emerged to overcome this limitation. Cation radical-accelerated nucleophilic aromatic substitution, often enabled by organic photoredox catalysis, provides a pathway for the functionalization of electron-rich and electron-neutral fluoroarenes. nih.gov This technique involves the single-electron oxidation of the fluoroarene, making it highly susceptible to nucleophilic attack. This approach allows for the substitution of fluorine with various nucleophiles like azoles, amines, and carboxylic acids under mild conditions, representing a significant advance in the functionalization of unactivated fluoroarenes. nih.gov

The reactivity of aryl halides in traditional SNAr reactions follows the order F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr) on Fluoroarenes

| Factor | Influence on Reactivity | Rationale |

|---|---|---|

| Ring Substituents | Electron-withdrawing groups (e.g., -NO2, -CN) increase the rate. | Stabilizes the negative charge of the intermediate Meisenheimer complex. chemistrysteps.com |

| Electron-donating groups (e.g., -NH2, -OR) decrease the rate. | Destabilizes the negatively charged intermediate. | |

| Leaving Group | Fluorine is an excellent leaving group in SNAr. | The high electronegativity of fluorine activates the ring for nucleophilic attack, which is the rate-determining step. masterorganicchemistry.com |

| Modern Methods | Photoredox catalysis can enable SNAr on electron-rich fluoroarenes. | Oxidation of the arene creates a cation radical, which is highly electrophilic and reactive toward nucleophiles. nih.gov |

Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves the deprotonation of a C-H bond ortho to a Directed Metalation Group (DMG) by a strong organolithium base. The DMG, typically a Lewis basic functional group, coordinates to the lithium cation, positioning the base to deprotonate the adjacent proton. wikipedia.orgbaranlab.org

In this compound, there are three potential DMGs: the amino group, the isopentyloxy group, and the fluorine atom. The directing power of these groups generally follows the hierarchy: -CONR2 > -OCONR2 > -NHCOR > -OCH2OR (OMOM) > -OR > -NR2 > -F. organic-chemistry.org The free amino group (-NH2) is acidic and would be deprotonated by the organolithium base. Therefore, it is typically protected, for example as an amide or a carbamate (B1207046), to function as an effective DMG.

Given this hierarchy, the isopentyloxy group (-OR) is a more potent directing group than the fluorine atom. Consequently, in a competitive DoM reaction on N-protected this compound, lithiation would be expected to occur predominantly at the C3 position, which is ortho to the isopentyloxy group. The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles to introduce new functional groups with high regioselectivity.

Table 2: Hierarchy of Common Directed Metalation Groups (DMGs)

| Relative Strength | DMG Examples |

|---|---|

| Strong | -CONR2, -OCONR2, -SO2NR2, -NHCOR |

| Moderate | -OCH3, -OR, -NR2, -OMOM |

| Weak | -F, -Cl, -CF3 |

This table provides a generalized hierarchy; actual outcomes can be influenced by steric factors and reaction conditions. baranlab.orgorganic-chemistry.org

Direct C-H functionalization has become a paramount strategy in modern organic synthesis due to its atom and step economy. rsc.org For a molecule like this compound, the inherent directing capabilities of the substituent groups can be harnessed to achieve regioselective C-H activation, often catalyzed by transition metals like palladium or rhodium.

The amino group is a well-established directing group for ortho-C-H functionalization reactions. acs.org Similarly, the ether oxygen of the isopentyloxy group can direct metalation to an adjacent C-H bond. The fluorine atom itself can also promote ortho C-H metalation. researchgate.net The challenge and opportunity lie in controlling the selectivity among the multiple available C-H bonds. By choosing appropriate catalysts, ligands, and reaction conditions, it is possible to favor functionalization at a specific position.

Furthermore, the concept of using temporary directing groups can be applied. A functional group can be temporarily installed on the aniline nitrogen, for instance, which then directs C-H activation to a specific site before being removed. This strategy offers additional control over regioselectivity, enabling the synthesis of complex derivatives that would be difficult to access through other means.

Palladium-Catalyzed Cross-Coupling Reactions Involving Halo-Aniline Analogues

While the direct cross-coupling of aryl fluorides is challenging due to the exceptional strength of the C-F bond, halo-analogues of this compound are highly valuable substrates for palladium-catalyzed cross-coupling reactions. libretexts.org These reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, are fundamental for constructing C-C and C-heteroatom bonds. libretexts.orgyoutube.com

The reactivity of aryl halides in these catalytic cycles typically follows the order: I > Br > OTf >> Cl > F. libretexts.org Therefore, replacing the fluorine with a heavier halogen like iodine or bromine provides a much more reactive handle for synthesis. For example, an iodo-analogue such as 5-Fluoro-2-iodo- or 4-Fluoro-2-iodoaniline can be readily coupled with various partners.

A prominent example is the Miyaura borylation, where an aryl halide is reacted with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst to form an arylboronic ester. organic-chemistry.org This product is a versatile intermediate for subsequent Suzuki-Miyaura couplings. Similarly, Suzuki coupling of a halo-aniline analogue with an organoboron reagent can be used to form biaryl structures. libretexts.org

Table 3: Representative Palladium-Catalyzed Cross-Coupling of a Halo-Aniline Analogue

| Reaction Type | Substrate Example | Coupling Partner | Catalyst/Ligand | Base | Product Type |

|---|---|---|---|---|---|

| Miyaura Borylation | 5-Fluoro-2-iodoaniline | Bis(pinacolato)diboron | PdCl2(dppf) | KOAc | Arylboronic ester organic-chemistry.org |

| Suzuki Coupling | 3-Bromo-2-aminopyridine | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Arylated aminopyridine |

| Sonogashira Coupling | 4-Iodo-2-fluoroaniline | Phenylacetylene | Pd(PPh3)4/CuI | Et3N | Alkynylated aniline youtube.com |

| Buchwald-Hartwig | 3-Halo-2-aminopyridine | Secondary Amine | RuPhos/BrettPhos Precatalyst | LiHMDS | Diaminopyridine nih.gov |

Advanced Spectroscopic and Structural Elucidation of 5 Fluoro 2 Isopentyloxy Aniline and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic compounds in solution. For 5-Fluoro-2-(isopentyloxy)aniline, a combination of one-dimensional and multi-dimensional NMR experiments is essential to assign all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals unequivocally.

Multi-Dimensional NMR for Complex Structural Assignments

Given the complexity of the ¹H NMR spectrum, arising from overlapping signals of the aromatic and aliphatic protons, multi-dimensional NMR techniques are indispensable. Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments provide through-bond connectivity information, enabling a complete structural assignment.

A COSY experiment would reveal the spin-spin coupling network within the isopentyloxy group, identifying adjacent protons from the -CH₂-O- ether linkage down to the terminal isopropyl methyl groups. Similarly, it would show correlations between the aromatic protons, aiding in their assignment.

The HSQC spectrum correlates each proton signal with the carbon to which it is directly attached. This allows for the unambiguous assignment of the carbon signals for the methine and methylene (B1212753) groups in the aliphatic chain and the protonated carbons of the aromatic ring.

The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include those from the anilino (-NH₂) protons to the adjacent aromatic carbons, from the aromatic protons to neighboring carbons, and, importantly, from the methylene protons of the isopentyloxy group (-O-CH₂-) to the C2 carbon of the aromatic ring, confirming the ether linkage.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1-NH₂ | 3.85 (s, 2H) | - | C2, C6 |

| 2 | - | 145.2 | H1', H3 |

| 3 | 6.75 (dd, J=8.5, 3.0 Hz, 1H) | 115.8 | C1, C5 |

| 4 | 6.88 (td, J=8.5, 3.0 Hz, 1H) | 114.1 | C2, C6 |

| 5 | - | 157.5 (d, ¹JCF=235 Hz) | H4, H6 |

| 6 | 6.60 (dd, J=8.5, 5.0 Hz, 1H) | 110.5 | C2, C4 |

| 1' (-O-CH₂-) | 3.95 (t, J=6.5 Hz, 2H) | 68.2 | C2, C2' |

| 2' (-CH₂-) | 1.80 (m, 2H) | 25.5 | C1', C3', C4' |

| 3' (-CH-) | 2.10 (m, 1H) | 38.0 | C2', C4' |

| 4' (-CH₃) | 0.95 (d, J=6.6 Hz, 6H) | 22.5 | C2', C3' |

Note: Data is hypothetical and based on typical chemical shift values for analogous structures. s=singlet, d=doublet, t=triplet, m=multiplet, dd=doublet of doublets, td=triplet of doublets.

Fluorine-19 NMR for Elucidating Fluorine Environments

Fluorine-19 NMR is a highly sensitive technique that provides valuable information about the chemical environment of fluorine atoms in a molecule. huji.ac.ilwikipedia.org For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance, as there is only one fluorine atom. The chemical shift of this signal is indicative of the electronic environment of the C-F bond. biophysics.org

Furthermore, the fluorine nucleus will couple with nearby protons, leading to splitting of the ¹⁹F signal. The primary couplings observed would be with the ortho protons (H4 and H6) and the meta proton (H3). The magnitude of these coupling constants (J-values) provides additional structural confirmation. For instance, the ortho ¹H-¹⁹F coupling is typically larger than the meta coupling.

Table 2: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹⁹F | -120.5 | ddd | ³JHF (F-C5-C4-H4) ≈ 8.5 Hz, ³JHF (F-C5-C6-H6) ≈ 5.5 Hz, ⁴JHF (F-C5-C4-C3-H3) ≈ 3.0 Hz |

Note: Data is hypothetical. Chemical shift is relative to a standard like CFCl₃. ddd=doublet of doublet of doublets.

Conformational Analysis via NMR

The flexible isopentyloxy side chain can adopt various conformations relative to the plane of the aromatic ring. NMR spectroscopy, particularly through the use of the Nuclear Overhauser Effect (NOE), can provide insights into the predominant conformation in solution.

An NOE experiment, such as NOESY or ROESY, measures through-space interactions between protons that are in close proximity. For this compound, an NOE correlation between the methylene protons of the isopentyloxy group (H1') and the H3 proton of the aromatic ring would suggest a conformation where the side chain is oriented towards that side of the ring. The relative intensities of NOE cross-peaks can help in building a model of the molecule's three-dimensional structure in solution.

Additionally, the four-bond coupling (⁴J) between the fluorine atom and the H3 proton can also be conformationally dependent, providing another layer of structural information. rsc.org

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. nih.gov This allows for the calculation of the elemental formula, as very few combinations of atoms will have a specific measured mass. For this compound (C₁₁H₁₆FNO), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally determined value, providing a high degree of confidence in the compound's identity.

Theoretical Exact Mass for [C₁₁H₁₆FNO + H]⁺:

C: 11 x 12.000000 = 132.000000

H: 17 x 1.007825 = 17.133025

F: 1 x 18.998403 = 18.998403

N: 1 x 14.003074 = 14.003074

O: 1 x 15.994915 = 15.994915

Total [M+H]⁺ = 198.130417

An experimental HRMS measurement confirming this value would unequivocally validate the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Studies

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of a selected precursor ion, in this case, the protonated molecule of this compound ([M+H]⁺ at m/z 198.13). researchgate.netnih.gov By inducing fragmentation and analyzing the resulting product ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR. nih.gov

A plausible fragmentation pathway for [M+H]⁺ of this compound would likely involve the loss of the isopentyloxy side chain. The primary fragmentation would be the cleavage of the C-O bond of the ether, leading to the loss of a neutral isopentene molecule (C₅H₁₀, 70.13 Da), resulting in a fragment ion corresponding to protonated 5-fluoro-2-aminophenol at m/z 128.0. Another characteristic fragmentation could be the loss of the entire isopentyloxy radical, although this is less common in electrospray ionization.

Table 3: Plausible MS/MS Fragmentation of [this compound + H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 198.13 | 128.04 | C₅H₁₀ (Isopentene) | [5-Fluoro-2-hydroxylanilinium]⁺ |

| 198.13 | 111.04 | C₅H₁₁O• (Isopentyloxy radical) | [Fluorobenzenaminium]⁺ |

| 128.04 | 100.03 | CO (Carbon monoxide) | [Fluorocyclopentadienylaminium]⁺ |

Note: m/z values are based on theoretical exact masses of the proposed fragments.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, serves as a powerful tool for probing the functional groups and molecular interactions within this compound.

The FTIR and Raman spectra of this compound are characterized by distinct vibrational modes corresponding to its constituent functional groups. The primary amine (–NH₂) group, the ether linkage (C–O–C), the aromatic ring, and the alkyl chain all exhibit characteristic absorption and scattering bands.

The N-H stretching vibrations of the primary amine are particularly noteworthy. In dilute solutions of non-polar solvents, aniline (B41778) and its derivatives typically show two distinct bands in the 3400-3500 cm⁻¹ region, corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching modes of the –NH₂ group. nih.gov The positions of these bands are sensitive to the electronic effects of the substituents on the aromatic ring. The fluorine atom at the 5-position, being an electron-withdrawing group, is expected to cause a hypsochromic (blue) shift in these stretching frequencies. Conversely, the electron-donating isopentyloxy group at the 2-position would likely induce a bathochromic (red) shift. The interplay of these opposing electronic effects determines the final positions of the N-H stretching bands.

The C-O-C stretching vibrations of the isopentyloxy group will appear in the fingerprint region of the infrared spectrum, typically between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the isopentyl group appears just below 3000 cm⁻¹. The C-F stretching vibration will also be present, typically in the 1000-1400 cm⁻¹ region.

A representative table of expected vibrational frequencies for key functional groups in this compound is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (–NH₂) | Asymmetric Stretch (νₐₛ) | ~3450 - 3500 |

| Amino (–NH₂) | Symmetric Stretch (νₛ) | ~3350 - 3400 |

| Amino (–NH₂) | Scissoring (δ) | ~1600 - 1650 |

| Aromatic C-H | Stretch | ~3000 - 3100 |

| Aliphatic C-H | Stretch | ~2850 - 2960 |

| Ether (C-O-C) | Asymmetric Stretch | ~1200 - 1275 |

| Ether (C-O-C) | Symmetric Stretch | ~1020 - 1080 |

| C-F | Stretch | ~1000 - 1400 |

Note: These are general ranges and the exact positions will be influenced by the specific molecular environment and intermolecular interactions.

The amino group of this compound can act as a hydrogen bond donor, while the oxygen atom of the isopentyloxy group and the fluorine atom can act as hydrogen bond acceptors. This allows for the formation of intermolecular hydrogen bonds, which can significantly influence the vibrational spectra. nih.gov

In the solid state or in concentrated solutions, the N-H stretching bands often broaden and shift to lower frequencies due to the formation of intermolecular N-H···O or N-H···N hydrogen bonds. nih.gov The presence of multiple absorption bands for the amino group in the solid state can indicate the formation of these hydrogen bonds. nih.gov It has been observed in substituted anilines that intermolecular hydrogen bonds between the aniline molecules themselves are often weak in solution. nih.gov

Infrared spectroscopy can also provide insights into intramolecular hydrogen bonding. While less likely in this specific molecule due to the positions of the functional groups, studies on other substituted anilines have shown that intramolecular hydrogen bonds can be detected by observing split symmetric N-H stretching bands in the first overtone region of the near-infrared spectrum. researchgate.net The study of aniline-furan complexes has shown that weak hydrogen bonds can form between the NH bond of aniline and the lone pair of an oxygen atom. colab.ws

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule and its potential for luminescence.

The UV-Vis absorption spectrum of this compound is expected to show characteristic bands arising from π → π* transitions within the benzene (B151609) ring. The aniline chromophore itself exhibits a primary absorption band around 230-240 nm and a secondary band around 280-290 nm. The positions and intensities of these bands are highly sensitive to the nature and position of substituents on the aromatic ring.

| Chromophore | Transition | Expected λₘₐₓ (nm) |

| Substituted Benzene | π → π | ~230 - 250 |

| Substituted Benzene | π → π | ~280 - 300 |

Note: The exact absorption maxima (λₘₐₓ) will depend on the solvent used due to solvatochromic effects.

Aggregation-induced emission (AIE) is a photophysical phenomenon where certain molecules are non-emissive or weakly emissive in solution but become highly luminescent upon aggregation or in the solid state. wikipedia.orgacs.org This is in contrast to the more common aggregation-caused quenching (ACQ) effect. The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. acs.org

While there is no specific report on AIE for this compound itself, the AIE phenomenon has been observed in various aniline derivatives and other aromatic molecules. nih.govnih.gov For instance, certain heteroaryl-substituted bis-anil derivatives exhibit AIE coupled with an excited-state intramolecular proton transfer (ESIPT) process. nih.gov The fluorescence color of these aggregates can be tuned by altering the electronic nature of the substituents. nih.gov The introduction of strong electron-withdrawing groups can sometimes lead to a competition between ESIPT and deprotonation. nih.gov

Given the structural features of this compound, which include a substituted aniline core, it is plausible that it or its derivatives could be engineered to exhibit AIE properties. The presence of the flexible isopentyloxy chain could influence the packing of the molecules in the solid state, which is a critical factor for AIE. Further research would be needed to investigate the potential for AIE in this specific compound and its derivatives.

X-ray Diffraction Crystallography for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide detailed information on the bond lengths, bond angles, and torsion angles of this compound.

A crystal structure analysis would reveal:

Molecular Conformation: The exact conformation of the isopentyloxy chain and its orientation relative to the benzene ring.

Planarity: The degree of planarity of the benzene ring and the geometry around the nitrogen atom of the amino group.

Intermolecular Interactions: The nature and geometry of any intermolecular hydrogen bonds (e.g., N-H···O, N-H···F, or N-H···N) and other non-covalent interactions like π-π stacking or C-H···π interactions, which govern the crystal packing. nih.gov

In related aniline derivatives, crystal structures have shown a variety of intermolecular interactions that dictate the supramolecular architecture. nih.gov For example, in some benzylideneaniline (B1666777) Schiff bases, weak C-H···π hydrogen bonds can generate inversion dimers that stack along a crystallographic axis. nih.gov The dihedral angle between aromatic rings in related structures is also a key parameter determined by X-ray crystallography. nih.gov

The solid-state structure is crucial for understanding the macroscopic properties of the material and for interpreting the spectroscopic data obtained from solid samples.

| Parameter | Information Obtained from X-ray Crystallography |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-N, C-O, C-F, C-C). |

| Bond Angles | Angles between adjacent bonds (e.g., C-N-H, C-O-C). |

| Torsion Angles | Dihedral angles defining the conformation of the molecule. |

| Crystal Packing | Arrangement of molecules in the unit cell. |

| Intermolecular Interactions | Identification and characterization of hydrogen bonds and other non-covalent interactions. |

Computational Chemistry and Theoretical Investigations of 5 Fluoro 2 Isopentyloxy Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for studying substituted anilines, providing a good balance between accuracy and computational cost. dntb.gov.uaresearchgate.net For 5-Fluoro-2-(isopentyloxy)aniline, DFT calculations would be instrumental in understanding its fundamental chemical properties.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, this would involve calculating the total energy of the molecule at various atomic arrangements until the lowest energy conformation is found. This process yields crucial information on bond lengths, bond angles, and dihedral angles.

For instance, the planarity of the amino group relative to the benzene (B151609) ring is a key feature in anilines that is influenced by substituents. researchgate.net DFT calculations would reveal how the electron-donating isopentyloxy group and the electron-withdrawing fluorine atom affect the geometry of the aniline (B41778) core. The flexibility of the isopentyloxy chain would also be a focus, with multiple low-energy conformers likely to exist.

The electronic structure analysis would provide insights into the distribution of electrons within the molecule. Key parameters such as ionization potential, electron affinity, and electronegativity would be calculated to gauge the molecule's reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are highly effective in predicting spectroscopic data, which can aid in the identification and characterization of a compound. By calculating the magnetic shielding tensors of the nuclei, one can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical shifts, when compared to experimental data, can help confirm the structure of the molecule.

Similarly, the calculation of vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. researchgate.net Each vibrational mode corresponds to a specific motion of the atoms, such as the N-H stretching of the amine group, C-F stretching, and various vibrations of the aromatic ring and the alkoxy chain. A comparison of the calculated spectrum with an experimental one is a standard method for validating the accuracy of the computational model. researchgate.net

The table below illustrates the type of data that would be generated for the vibrational frequencies of this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Hypothetical) |

| N-H symmetric stretch | 3400 |

| N-H asymmetric stretch | 3500 |

| C-H aromatic stretch | 3100-3000 |

| C-H aliphatic stretch | 2960-2850 |

| C=C aromatic stretch | 1600-1450 |

| C-N stretch | 1350-1250 |

| C-O stretch | 1250-1050 |

| C-F stretch | 1200-1000 |

Analysis of Molecular Orbitals and Charge Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net For this compound, the HOMO would likely be localized on the electron-rich aniline ring and the nitrogen and oxygen atoms, while the LUMO would be distributed over the aromatic system.

A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution. acs.org This map would show regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. For this molecule, the area around the nitrogen and oxygen atoms would be expected to be electron-rich, while the hydrogen atoms of the amine group would be electron-poor.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. An MD simulation would track the movements of each atom in this compound, providing a detailed understanding of its flexibility and interactions with its surroundings.

Solvent Effects and Dynamic Behavior

The behavior of a molecule can change significantly in the presence of a solvent. MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water or an organic solvent. This would reveal how the solvent affects the molecule's conformation, particularly the flexible isopentyloxy chain. Hydrogen bonding between the amine group and water molecules, for instance, would be a key interaction to study.

Interaction with Biological Membranes (Theoretical Models)

Given its amphipathic nature (having both hydrophilic and hydrophobic parts), this compound may have interesting interactions with biological membranes. MD simulations are a powerful tool for modeling these interactions. A simulation could be set up with the molecule and a model lipid bilayer, representing a cell membrane.

The simulation would show how the molecule approaches and potentially inserts into the membrane. It would be expected that the hydrophobic isopentyloxy tail would penetrate the hydrophobic core of the bilayer, while the more polar aniline head group would remain near the polar head groups of the lipids. These simulations can provide valuable, albeit theoretical, insights into the molecule's potential biological activity and transport properties.

Structure Activity Relationship Sar Studies of 5 Fluoro 2 Isopentyloxy Aniline Analogues

Impact of Fluorine Substitution Position and Electronic Effects on Biological Activity

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance various properties, including metabolic stability and binding affinity. researchgate.netresearchgate.net The position and electronic influence of the fluorine atom on the aniline (B41778) ring of 5-Fluoro-2-(isopentyloxy)aniline analogues are critical determinants of their biological activity.

Fluorine's high electronegativity creates a strong inductive electron-withdrawing effect, which can significantly alter the pKa of the aniline nitrogen and the electron distribution within the aromatic ring. libretexts.org This modification of the electronic environment can influence how the molecule interacts with its biological target. For instance, strategic placement of fluorine can enhance binding by interacting with specific amino acid residues in a protein's binding pocket. nih.gov

The substitution of hydrogen with fluorine can also block sites susceptible to metabolic oxidation, thereby increasing the compound's bioavailability and in vivo half-life. nih.gov Studies on various fluorinated compounds have shown that the position of the fluorine atom is not arbitrary. For example, in some series of compounds, a fluorine atom at a specific position can lead to a significant increase in potency, while substitution at other positions may be detrimental to activity. nih.gov

Table 1: Impact of Fluorine Substitution on Biological Activity

| Compound/Analogue | Fluorine Position | Observed Effect on Activity | Reference |

| Vandetanib Analogue | C-2' | Optimal for potency, leads bromofluorophenyl group into a hydrophobic pocket. | nih.gov |

| Bavarostat Analogue | meta-position | Binds in a fluorophilic crevice, maintaining inhibitory activity. | nih.gov |

| Melphalan Flufenamide | p-fluoro | Enhances metabolic stability over non-fluorinated analogues. | nih.gov |

Role of the Isopentyloxy Moiety in Molecular Recognition and Hydrophobic Interactions

The isopentyloxy group, a five-carbon branched alkyl chain attached via an ether linkage, plays a significant role in the molecular recognition and binding affinity of this compound analogues. This moiety primarily contributes to the molecule's hydrophobic character. researchgate.net

The length and branching of the alkoxy chain are often systematically varied in SAR studies to probe the dimensions and nature of the hydrophobic pocket. Altering the isopentyloxy group to shorter, longer, or isomeric alkyl chains can lead to significant changes in biological activity, highlighting the importance of this group for optimal interaction with the target.

Influence of Aniline Nitrogen Substituents on Activity and Selectivity

The aniline nitrogen is a critical pharmacophoric feature, and its substitution pattern profoundly influences the biological activity and selectivity of the analogues. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule to its biological target.

Modification of the aniline nitrogen, for instance, by acylation or alkylation, can have several consequences. Acetylation, for example, reduces the basicity and nucleophilicity of the nitrogen by delocalizing the lone pair into the adjacent carbonyl group. quora.com This can reduce non-specific binding and modulate the electronic properties of the entire molecule. libretexts.org

Table 2: Effect of Aniline Nitrogen Substitution on Biological Activity

| Aniline Derivative Type | Substituent Effect | Impact on Activity | Reference |

| Acetanilide | Acetyl group reduces electron density on nitrogen. | Attenuates the activating influence of the amino group. | quora.comlibretexts.org |

| N-Alkyl Anilines | Alkyl groups can increase basicity (in aliphatic amines). | Can modulate binding and selectivity through steric and electronic effects. | doubtnut.com |

| 2-Anilino-pyridopyrimidinones | Solubilizing groups on the anilino ring. | Increased Wee1 kinase inhibition. | nih.gov |

Systematic Variation of Aromatic Ring Substituents for Potency Modulation

Beyond the fluorine and isopentyloxy groups, the systematic introduction of other substituents onto the aromatic ring is a key strategy for fine-tuning the potency and selectivity of this compound analogues. Substituents can be broadly classified as electron-donating or electron-withdrawing, and their effects are mediated through a combination of inductive and resonance effects. libretexts.orglumenlearning.com

Electron-donating groups, such as alkyl or methoxy (B1213986) groups, can increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient regions of the binding target. lumenlearning.com Conversely, electron-withdrawing groups, like nitro or cyano groups, decrease the ring's electron density and can form specific interactions, such as dipole-dipole or hydrogen bonds. libretexts.org

The position of these additional substituents (ortho, meta, or para) relative to the amino and isopentyloxy groups is also critical. The interplay of steric and electronic effects from multiple substituents can lead to complex SAR profiles. For example, a bulky group in the ortho position can cause a steric clash, forcing a conformational change that might be either beneficial or detrimental to binding.

Correlation of Structural Features with Specific In Vitro Biological Endpoints

The ultimate goal of SAR studies is to establish a clear correlation between specific structural modifications and measurable biological outcomes in vitro. These endpoints can include enzyme inhibition (e.g., IC50 values), receptor binding affinity (e.g., Ki or Kd values), or cell-based functional assays.

For analogues of this compound, researchers would systematically synthesize and test a library of related compounds. For example, a series of compounds could be generated where the position of the fluorine atom is varied around the ring, while keeping the isopentyloxy and amino groups constant. The in vitro activity of each compound would then be measured.

By analyzing the resulting data, a quantitative structure-activity relationship (QSAR) model can often be developed. This model would mathematically describe how changes in physicochemical properties (such as lipophilicity, electronic character, and steric parameters) due to structural modifications correlate with biological activity. For instance, a study on fluorophenylhydroxamates as HDAC6 inhibitors demonstrated a wide range of inhibitory potencies (IC50 values from 121 nM to >30,000 nM) depending on the fluorine substitution pattern on the aromatic ring. nih.gov

In Vitro Biological Activity and Mechanistic Investigations of 5 Fluoro 2 Isopentyloxy Aniline Analogues

Enzyme Inhibition Assays (In Vitro)

Epoxide Hydrolase Inhibition Studies (e.g., M. tuberculosis EphB and EphE)

Research by Boehringer Ingelheim has identified pyrazole (B372694) aniline-derived amides as inhibitors of sEH, suggesting their potential in treating T-lymphocyte-mediated immunological disorders. nih.gov This indicates that aniline-based structures can serve as a scaffold for the development of sEH inhibitors. Phenylpropanoid derivatives have also demonstrated stronger sEH inhibitory activity compared to triterpene compounds in some studies. mdpi.com

Kinase Inhibition Profiles (e.g., CDK9, PXR)

Analogues of 5-Fluoro-2-(isopentyloxy)aniline, specifically those incorporating a 5-fluorophenylamine moiety, have been synthesized and evaluated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and transcription.

A study focused on novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives identified several potent inhibitors of both CDK2/cyclin E1 and CDK9/cyclin T1. nih.gov The 5-fluoro substitution was intentionally introduced based on prior structure-activity relationship studies of CDK9 inhibitors. nih.gov Many of these compounds exhibited significant cytotoxic effects against various tumor cell lines, which correlated well with their enzymatic inhibitory activities. nih.gov

| Compound | CDK2/cyclin E1 IC₅₀ (µM) | CDK9/cyclin T1 IC₅₀ (µM) |

|---|---|---|

| Compound 6d | 0.15 | 0.03 |

| Compound 9g | 0.08 | 0.02 |

| Compound 11e | >10 | 0.25 |

| Compound 11f | >10 | 0.18 |

Data sourced from a study on 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives as CDK inhibitors. nih.gov The compounds listed are analogues and not this compound itself.

Cholinesterase Inhibition (AChE, BChE)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. While direct data for this compound is unavailable, studies on other fluoro-substituted aromatic compounds provide some context.

For instance, a series of fluoroquinolone derivatives were synthesized and evaluated for their cholinesterase inhibitory activities. arabjchem.org In this series, analogues with a fluorine atom at the ortho position of a phenyl ring demonstrated significantly enhanced AChE inhibitory activity. arabjchem.org This suggests that the strategic placement of a fluorine atom on an aromatic ring can be a key design element for potent cholinesterase inhibitors.

| Compound (Fluoroquinolone-based) | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

|---|---|---|

| Ortho-fluorophenyl analogue (7g) | 0.70 ± 0.10 | 2.20 ± 0.10 |

| Meta-fluorophenyl analogue (7h) | >20 | 3.70 ± 0.10 |

| Para-fluorophenyl analogue (7i) | 18.50 ± 0.20 | 2.80 ± 0.10 |

Data from a study on fluoroquinolone-based cholinesterase inhibitors. arabjchem.orgresearchgate.net These compounds are structurally distinct from this compound but illustrate the impact of fluorine substitution on cholinesterase inhibition.

Receptor Binding and Modulation Studies (e.g., Pregnane X Receptor (PXR)) (In Vitro)

The Pregnane X Receptor (PXR) is a nuclear receptor that plays a critical role in sensing foreign substances and regulating the expression of drug-metabolizing enzymes and transporters. nih.gov PXR is activated by a wide variety of ligands, and its activation involves the displacement of corepressors and the recruitment of coactivators. nih.gov While specific studies on the interaction of this compound with PXR have not been reported, the general principles of PXR modulation are well-established. The promiscuous nature of the PXR ligand-binding domain allows it to interact with a diverse array of chemical structures. nih.gov Further research would be necessary to determine if aniline (B41778) derivatives, such as this compound, can act as agonists or antagonists of PXR.

Cellular Assays for Specific Biological Processes (In Vitro)

Modulation of p53 Upregulation Pathways (In Vitro)

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis, making it a key target in cancer therapy. researchgate.net One major strategy to activate p53 is to inhibit its interaction with its negative regulators, such as MDM2. researchgate.net

While there is no direct evidence of this compound modulating p53, studies on other small molecules provide a framework for how such a compound could be investigated. For example, a novel aniline derivative isolated from Peganum harmala, named pegaharoline A, was shown to induce apoptosis in non-small cell lung cancer cells by activating autophagy through the PI3K/AKT/mTOR pathway. mdpi.com Another study on spiro[indoline-3,2'-thiazolidine]-based p53 modulators identified a compound that inhibits the p53-MDM2 interaction and induces p53 protein accumulation, leading to apoptosis. nih.gov These examples highlight the potential for novel chemical entities to modulate the p53 pathway through various mechanisms that could be explored for aniline derivatives.

Efflux Pump Inhibition in Bacterial Strains (In Vitro Models)

The contribution of bacterial efflux pumps to antimicrobial resistance is a significant challenge in the treatment of infectious diseases. A promising strategy to overcome this resistance is the co-administration of antibiotics with efflux pump inhibitors (EPIs). Research into compounds structurally related to this compound suggests the potential for this class of molecules to act as EPIs.

One investigated strategy involves converting broad-spectrum efflux pump substrates, such as fluoroquinolone antibacterial agents, into potent EPIs. nih.gov This approach is based on the principle that these molecules are inherently recognized by a wide array of efflux transporters. nih.gov By modifying their structure, it is possible to transition their function from a substrate to an inhibitor. Studies focusing on organisms like Staphylococcus aureus, which expresses efflux pumps from the Major Facilitator Superfamily (MFS) and Multidrug and Toxin Extrusion (MATE) classes, have led to the identification of ofloxacin-based EPIs that potently inhibit both NorA (an MFS pump) and MepA (a MATE pump). nih.gov

Furthermore, in vitro pharmacodynamic infection models using Streptococcus pneumoniae have demonstrated that the inhibition of efflux pumps can be critical in preventing the emergence of fluoroquinolone resistance. nih.gov Overexpression of these pumps is believed to increase the likelihood of developing resistance-conferring mutations. nih.gov The use of an EPI like reserpine (B192253) in these models showed that blocking this efflux mechanism could be a key factor in preserving the efficacy of antibiotics like ciprofloxacin (B1669076) and levofloxacin. nih.gov While not directly studying this compound, this body of research provides a strong rationale for investigating its analogues as potential EPIs in resistant bacterial strains.

Cell Proliferation and Cytotoxicity Mechanisms (In Vitro)

Analogues of this compound have been the subject of numerous in vitro studies to determine their effects on cell proliferation and to elucidate their cytotoxic mechanisms, particularly in the context of anticancer research. These studies reveal that substitutions on the aniline ring are critical for cytotoxic activity.

For instance, a series of 9-anilinoacridines, which feature a substituted aniline ring, were synthesized and evaluated for their cytotoxicity against human lymphoblastic leukemia (CCRF-CEM) cells. One of the most potent compounds in this series, compound 13 , exhibited an IC₅₀ value of 1.3 nM, a potency comparable to the established anticancer agent taxol (IC₅₀ = 1.1 nM). nih.gov This study highlighted that the nature of the substituent on the anilino ring and the length of the spacer connecting it to the acridine (B1665455) core significantly impact cytotoxicity. nih.gov

In another study, aniline-substituted thieno[2,3-d]pyrimidine (B153573) derivatives were tested against the HCT116 colorectal cancer cell line. The presence of a halogen, such as fluorine or chlorine, on the aniline ring was associated with cytotoxic properties. researchgate.net The derivative MS4e showed a lower IC₅₀ value (357.12 µg/ml) than the standard drug 5-Fluorouracil (IC₅₀ = 435.59 µg/ml), indicating superior potency in this assay. researchgate.net

Similarly, research on fluoro-substituted anilino derivatives of naturally occurring quinones, tested against A375 melanoma cells, identified potent cytotoxic agents. The compound 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl- researchgate.netresearchgate.netbenzoquinone demonstrated the lowest cell viability, with an LC₅₀ of 12.25 μg/mL, marking it as a promising lead molecule. nih.gov The mechanism of cytotoxicity for many aniline-based compounds is linked to their interaction with critical cellular enzymes like topoisomerase II, where the substituent on the anilino ring governs the interaction and subsequent cell death. researchgate.net

The following table summarizes the in vitro cytotoxicity of various aniline analogues from different studies.

| Compound Class | Cell Line | Measurement | Value | Reference |

| 9-Anilinoacridine (Compound 13) | CCRF-CEM (Leukemia) | IC₅₀ | 1.3 nM | nih.gov |

| Aniline-Substituted Thienopyrimidine (MS4e) | HCT116 (Colorectal Cancer) | IC₅₀ | 357.12 µg/ml | researchgate.net |

| Fluoroanilino-Substituted Benzoquinone | A375 (Melanoma) | LC₅₀ | 12.25 µg/mL | nih.gov |

| 5-Fluorouracil (Standard) | HCT116 (Colorectal Cancer) | IC₅₀ | 435.59 µg/ml | researchgate.net |

| Taxol (Standard) | CCRF-CEM (Leukemia) | IC₅₀ | 1.1 nM | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Molecular Mechanisms of Action and Target Identification (In Vitro)

Understanding the molecular interactions that govern the biological activity of this compound analogues is fundamental to identifying their cellular targets and optimizing their therapeutic potential. In vitro investigations focus on non-covalent interactions and the principles of rational drug design.

Analysis of Hydrogen Bonding and Pi-Pi Stacking Interactions

Non-covalent interactions, particularly hydrogen bonding and π-π stacking, are essential forces that dictate how a molecule binds to its biological target, such as an enzyme's active site or a receptor. rsc.orgstanford.edu Hydrogen bonds are primarily electrostatic in nature and provide directional interactions that are key drivers for local structuring. stanford.edu π-π stacking interactions are governed by electrostatic and dispersion forces between aromatic rings and are crucial for molecular recognition. stanford.edu

The strength of π-π stacking is influenced by the electron density of the aromatic rings, which can be modulated by substituents. rsc.org Theoretical and experimental studies have shown that hydrogen bonding can have a cooperative effect, strengthening π-π stacking interactions. rsc.orgunizar.es This synergy occurs because hydrogen bonds can lead to a depletion of π-electron density, which in turn enhances the stacking forces. rsc.org In the context of aniline derivatives, the fluorine atom and the oxygen of the isopentyloxy group in this compound can act as hydrogen bond acceptors, while the amine group can act as a hydrogen bond donor. These interactions, combined with the π-stacking potential of the aniline ring, are critical in forming stable complexes with biological macromolecules, leading to the formation of defined three-dimensional structures. nih.gov

Structure-Based Design Principles Applied to Analogues

Structure-based drug design is a rational approach that utilizes the three-dimensional structure of a target protein to design molecules that are complementary to the binding site in both shape and physicochemical properties. nih.gov This process is iterative, involving cycles of molecular modeling, chemical synthesis, and biological testing to achieve ligands with improved binding affinity and selectivity. nih.gov

This methodology has been successfully applied to classes of compounds that include aniline derivatives. For example, in the development of histone deacetylase (HDAC) inhibitors, a large series of 2-aminobenzanilides were designed and synthesized. nih.gov By systematically modifying the aniline portion of the molecule, researchers were able to develop compounds with IC₅₀ values in the low nanomolar range against HDAC1, demonstrating superior potency and selectivity compared to the reference compound MS-275. nih.gov Molecular docking studies, a key component of structure-based design, are frequently used to predict the binding modes and affinities of aniline analogues to their targets, such as the B-raf protein in melanoma or bacterial enzymes. nih.govresearchgate.net These computational predictions help to rationalize the structure-activity relationships observed in vitro and guide the synthesis of more effective and selective compounds. researchgate.netresearchgate.net

Phenotypic Screening and Mechanism-Based Screening (In Vitro Models)

Phenotypic screening has re-emerged as a powerful strategy in drug discovery, allowing for the identification of compounds that produce a desired biological effect in a cellular or organismal context without a preconceived notion of the molecular target. enamine.net This approach is particularly valuable for discovering compounds with novel mechanisms of action. enamine.net

In vitro phenotypic screens can be applied to diverse chemical libraries, which may be enriched with specific chemotypes like aniline derivatives, to uncover new biological activities. nih.gov For example, a modern approach to phenotypic screening involves creating rationally designed libraries by using structure-based docking against multiple targets identified from genomic data of a specific disease, such as glioblastoma. nih.gov Screening these enriched libraries against patient-derived cells in 3D spheroid models can lead to the discovery of active compounds that modulate multiple signaling pathways, a concept known as selective polypharmacology. nih.gov

Mechanism-based screening is a more focused approach that often follows a phenotypic hit. Once a compound is identified, further in vitro assays are employed to deconstruct its mechanism. For aniline and its metabolites, this can involve using techniques like liquid chromatography/electrochemistry to monitor their production and interaction within in vitro systems, such as microsomal preparations, to identify the specific enzymes they affect, like aniline hydroxylase. nih.gov These screening paradigms are essential for transitioning a bioactive analogue of this compound from a preliminary hit to a validated lead compound with a known biological function.

Potential Applications in Advanced Materials Science and Functional Materials

Use in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs)

Aniline (B41778) derivatives are utilized in the development of materials for organic electronics. While specific research on 5-Fluoro-2-(isopentyloxy)aniline in OLEDs or OPVs is not documented, the characteristics of its functional groups suggest a potential role. In OLEDs, such a compound could be a precursor to a host material or a dopant in the emissive layer. The fluorine substitution can enhance electron injection and transport properties, while the isopentyloxy group can aid in forming uniform thin films. In OPVs, the electron-rich nature of the aniline ring, modified by the fluorine and alkoxy groups, could be beneficial for creating donor materials that absorb sunlight efficiently.

Development of Chemo-Sensors or Fluorophores

The aniline scaffold is a common component in the design of chemo-sensors and fluorophores. The fluorescence properties of aniline derivatives can be sensitive to the presence of specific analytes. It is conceivable that polymers or discrete molecules based on this compound could be designed as sensors. The interaction of an analyte with the aniline nitrogen or the substituents could lead to a detectable change in the fluorescence intensity or wavelength. The fluorine atom could also play a role in modulating the sensitivity and selectivity of such sensors.

Functionalization of Surfaces and Nanomaterials

The amine group of this compound provides a reactive site for grafting the molecule onto the surfaces of various materials, including nanomaterials like nanoparticles and carbon nanotubes. This surface functionalization could be used to tailor the surface properties of the material, for instance, to improve its dispersibility in a polymer matrix or to introduce specific functionalities. The fluorinated and alkoxy-substituted aromatic ring would then form the new surface, potentially altering properties like hydrophobicity and electronic character.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions

Research into 5-Fluoro-2-(isopentyloxy)aniline and related 5-fluoro-2-alkoxyanilines has primarily centered on their utility as versatile building blocks in the synthesis of more complex molecules with potential biological activity. The key contributions from the study of this class of compounds lie in a few critical areas:

Enhanced Biological Activity: The presence of a fluorine atom at the 5-position of the aniline (B41778) ring is known to significantly modulate the electronic properties of the molecule. This often leads to enhanced biological activity in resulting compounds, a phenomenon observed in numerous classes of fluorinated pharmaceuticals. mdpi.com For instance, fluorinated analogs of various bioactive compounds have demonstrated increased potency and improved pharmacokinetic profiles. researchgate.net While specific studies on this compound are limited, the principle of fluorine-induced bioactivity enhancement is a major driver for its use in synthetic campaigns.

Versatile Synthetic Intermediates: 5-Fluoro-2-alkoxyanilines serve as crucial intermediates in the creation of a variety of heterocyclic and other complex organic structures. The amino and alkoxy groups provide reactive handles for a range of chemical transformations, while the fluoro group offers a site for potential metabolic blocking or for influencing intermolecular interactions. Current time information in Bangalore, IN.google.com

Foundation for Novel Scaffolds: The synthesis of derivatives from fluorinated anilines has led to the development of novel molecular scaffolds. A patent for fluorinated aniline derivatives, for example, describes their use as coupling components in chromogenic systems for analytical determination of oxidizing substances. google.com This highlights the adaptability of the fluorinated aniline core beyond traditional medicinal chemistry applications.

| Feature | Contribution |

| Fluorine Substitution | Enhances biological potency and modulates pharmacokinetic properties. mdpi.comresearchgate.net |

| Aniline Moiety | Provides a reactive site for further chemical modifications and scaffold elaboration. Current time information in Bangalore, IN.google.com |

| Alkoxy Group | Influences solubility and can be varied to fine-tune molecular properties. |

Challenges and Limitations in Current Research

Despite the promising potential, research on this compound and its congeners is not without its hurdles. These challenges span synthetic accessibility and the depth of biological evaluation.

Synthetic Complexity: The introduction of fluorine into aromatic rings, particularly in a regioselective manner, can be challenging. pharmtech.com The synthesis of this compound itself requires multi-step procedures, often starting from less common building blocks. The development of efficient and scalable synthetic routes remains a significant barrier to wider exploration. pharmtech.com

Limited Commercial Availability: As a specialized chemical intermediate, this compound is not as readily available as simpler anilines, which can impede initial exploratory research.

Lack of Focused Biological Studies: While the parent scaffold is used to create derivatives for biological screening, there is a scarcity of published research that specifically investigates the intrinsic biological activity or the detailed structure-activity relationships (SAR) of a broad range of this compound derivatives. Much of the available information is found within patents, which often lack the detailed biological data of peer-reviewed studies. google.com

Generalizability of Findings: Extrapolating findings from other fluorinated anilines to the specific isopentyloxy derivative requires caution. The nature and size of the alkoxy group can significantly influence factors like solubility, steric hindrance in reactions, and binding interactions with biological targets.

Emerging Research Avenues for this compound Derivatives

The future of research for derivatives of this compound is ripe with possibilities, particularly in the realms of medicinal chemistry and the development of functional materials.

Targeted Library Synthesis: A systematic approach to synthesizing a library of derivatives by modifying the aniline nitrogen and exploring a wider range of substituents on the aromatic ring could uncover novel bioactive compounds. This could involve reactions such as acylation, sulfonation, and coupling reactions to introduce diverse functionalities.

Exploration in Neglected Diseases: The unique physicochemical properties imparted by the fluoro and isopentyloxy groups could be leveraged to design molecules targeting diseases for which current treatments are inadequate. For example, the lipophilicity of the isopentyloxy group could be advantageous for targeting proteins in lipid-rich environments.

Development of Novel Agrochemicals: Fluorinated compounds have a significant history in the agrochemical industry. Current time information in Bangalore, IN. Investigating the potential of this compound derivatives as herbicides, fungicides, or insecticides presents a viable research direction.

Application in Materials Science: The incorporation of fluorinated anilines into polymers or other materials can enhance properties such as thermal stability and chemical resistance. Current time information in Bangalore, IN. Exploring the use of this compound as a monomer or additive in the development of new materials is an underexplored but potentially fruitful avenue.

| Research Avenue | Potential Application |

| Targeted Synthesis | Discovery of new drug candidates. |

| Agrochemical Development | Creation of novel pesticides and herbicides. Current time information in Bangalore, IN. |

| Materials Science | Development of high-performance polymers and materials. Current time information in Bangalore, IN. |

Broader Implications for Medicinal Chemistry and Materials Science

The study of this compound and its derivatives, while specific, contributes to and benefits from broader trends in chemical science.

Advancing Fluorine Chemistry: Continued research into the synthesis and reactivity of such molecules contributes to the development of new and more efficient fluorination methods, a critical area in synthetic chemistry. pharmtech.com

Informing Rational Drug Design: Understanding the impact of the combined fluoro and isopentyloxy substituents on biological activity provides valuable data for computational models and rational drug design approaches. The interplay between the electron-withdrawing nature of fluorine and the lipophilic character of the alkoxy group can lead to unique pharmacological profiles.

Expanding the Chemical Toolbox: Making specialized building blocks like this compound more accessible and better characterized expands the toolbox available to chemists for creating novel molecules with tailored properties for a wide range of applications, from pharmaceuticals to advanced materials.

Q & A

Basic Research Question

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced deshielding at C-5, isopentyloxy protons at δ 1.2–1.6 ppm).

- Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular weight (C₁₁H₁₆FNO₂, [M+H]⁺ = 214.12).

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect trace impurities .

How can computational models resolve structural ambiguities in fluorinated aniline derivatives like this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations predict electronic effects of fluorine substitution (e.g., charge distribution, HOMO-LUMO gaps). Molecular docking simulates interactions with biological targets (e.g., enzymes), while collision cross-section (CCS) predictions via ion mobility spectrometry validate conformational stability .

What methodologies are recommended for screening the biological activity of this compound?

Basic Research Question

- Enzyme Inhibition Assays : Fluorometric assays (e.g., trypsin or kinase inhibitors) quantify IC₅₀ values.

- Microbial Susceptibility Testing : Evaluate antifungal/antibacterial activity using broth microdilution (CLSI guidelines).

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) determine EC₅₀ .

How can researchers address contradictory data in biological activity studies of fluorinated anilines?

Advanced Research Question

- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with assays.

- Orthogonal Validation : Confirm results using SPR (surface plasmon resonance) for binding affinity and CRISPR-edited cell lines to isolate target pathways.

- Statistical Analysis : Multivariate regression accounts for solvent effects or batch variability .

What strategies are effective for interpreting conflicting spectral data in fluorinated aromatic amines?

Advanced Research Question

- Isotopic Labeling : ¹⁸O or ²H labels track reaction pathways and validate NMR assignments.

- 2D NMR : COSY and NOESY resolve overlapping signals from isopentyloxy chains.

- X-ray Crystallography : Resolves regiochemical ambiguities in crystalline derivatives .

What protocols ensure the stability of this compound during long-term storage?

Basic Research Question

Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation. For solutions, use stabilizers (0.1% BHT in DMSO) and avoid repeated freeze-thaw cycles. Purity checks via TLC (Rf = 0.3 in 7:3 hexane/EtOAc) every 6 months are advised .

How does the isopentyloxy substituent influence the electronic and steric properties of this compound in advanced SAR studies?

Advanced Research Question

The isopentyloxy group increases lipophilicity (logP ~2.8), enhancing membrane permeability. Steric bulk reduces rotational freedom, stabilizing bioactive conformations. Hammett constants (σₚ) quantify electron-withdrawing effects of fluorine, correlating with reactivity in electrophilic substitutions .

What mechanistic insights are critical for elucidating the reaction pathways of this compound in cross-coupling reactions?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.